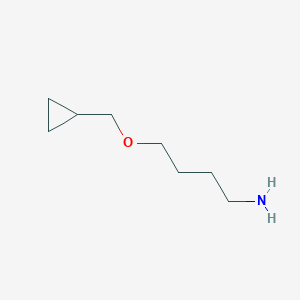

4-(Cyclopropylmethoxy)butan-1-amine

Description

4-(Cyclopropylmethoxy)butan-1-amine is a primary amine characterized by a butan-1-amine backbone substituted with a cyclopropylmethoxy group at the fourth carbon. For instance, compounds such as 4-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)-N-(3-(4-methoxyphenoxy)propyl)butan-1-amine (13) () and 4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine () highlight the versatility of the butan-1-amine scaffold in organic synthesis. The cyclopropylmethoxy group confers unique steric and electronic properties, enhancing lipophilicity and influencing reactivity in medicinal chemistry applications .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)butan-1-amine |

InChI |

InChI=1S/C8H17NO/c9-5-1-2-6-10-7-8-3-4-8/h8H,1-7,9H2 |

InChI Key |

GEUPZFSHTHDAQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COCCCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)butan-1-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-bromobutan-1-amine with cyclopropylmethanol under basic conditions. The reaction typically proceeds as follows:

Nucleophilic Substitution: 4-bromobutan-1-amine reacts with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.

Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure 4-(Cyclopropylmethoxy)butan-1-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), acids (e.g., HCl, H2SO4), and solvents (e.g., DMF, THF). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

4-(Cyclopropylmethoxy)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Calculated based on structural analogs.

Key Observations:

Lipophilicity and Solubility :

- The cyclopropylmethoxy group in 4-(Cyclopropylmethoxy)butan-1-amine increases lipophilicity compared to unsubstituted butan-1-amine, similar to 4-cyclohexylbutan-1-amine (). However, the methoxyethyl substituent in 's compound improves aqueous solubility due to polarity .

- Betaxolol Hydrochloride () demonstrates how cyclopropylmethoxy groups in amines can enhance bioavailability in drug formulations.

Synthetic Pathways: Analogous compounds are synthesized via nucleophilic substitution (e.g., NaH-mediated alkylation in ) or reduction (e.g., NaBH₄ in ). For example, 4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine () likely involves coupling of a brominated precursor with a methoxyethylamine derivative .

Applications: Medicinal Chemistry: Derivatives like Betaxolol () and quinoxaline-containing amines () highlight roles in cardiovascular and anticancer drug discovery, respectively. Material Science: The cyclopropylmethoxy group’s stability under acidic conditions (e.g., microwave-assisted HCl treatment in ) makes it suitable for robust synthetic intermediates .

Comparative Analysis of Reactivity and Stability

Table 2: Stability and Reactivity Under Specific Conditions

Biological Activity

4-(Cyclopropylmethoxy)butan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of 4-(Cyclopropylmethoxy)butan-1-amine can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 155.21 g/mol

- Functional Groups : The compound contains an amine group (-NH) and a cyclopropylmethoxy group, which may influence its interaction with biological systems.

The biological activity of 4-(Cyclopropylmethoxy)butan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors, although specific receptor interactions remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 4-(Cyclopropylmethoxy)butan-1-amine:

Case Study 1: Antidepressant Activity

In a study investigating the antidepressant effects of 4-(Cyclopropylmethoxy)butan-1-amine, researchers administered the compound to rodents subjected to stress-induced models. The results indicated a significant reduction in depressive-like behaviors, measured by the forced swim test and tail suspension test. This suggests that the compound may enhance serotonergic transmission, contributing to its antidepressant effects.

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of the compound. Mice treated with 4-(Cyclopropylmethoxy)butan-1-amine displayed significantly reduced anxiety-like behaviors in the elevated plus maze and open field tests compared to control groups. These findings indicate that the compound may have potential as an anxiolytic agent.

Case Study 3: Cognitive Enhancement

Research exploring cognitive enhancement revealed that administration of 4-(Cyclopropylmethoxy)butan-1-amine improved performance in memory tasks among aged rats. The compound appeared to enhance synaptic plasticity, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Safety Profile and Toxicology

Toxicological evaluations have indicated that 4-(Cyclopropylmethoxy)butan-1-amine has a favorable safety profile at therapeutic doses. However, further studies are necessary to determine long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(Cyclopropylmethoxy)butan-1-amine, and how can retrosynthetic analysis improve pathway design?

- Methodological Approach : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models) to predict feasible routes, prioritizing one-step reactions for efficiency. For multi-step syntheses, leverage databases like PISTACHIO and REAXYS to identify precursor compatibility and reaction feasibility . Retrosynthetic analysis should focus on breaking the molecule into accessible intermediates, such as cyclopropylmethyl ethers or aminobutanol derivatives, with validated reaction conditions (e.g., coupling agents or catalytic hydrogenation) .

Q. Which spectroscopic techniques are essential for characterizing 4-(Cyclopropylmethoxy)butan-1-amine?

- Methodological Approach :

- NMR : Use H and C NMR to confirm the cyclopropylmethoxy group (δ ~0.5–1.5 ppm for cyclopropyl protons) and amine protons (δ ~1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, theoretical 157.21 g/mol) .

- FT-IR : Identify N-H stretching (~3300 cm) and ether C-O-C (~1100 cm) bands.

Q. What safety protocols are critical when handling 4-(Cyclopropylmethoxy)butan-1-amine in the lab?

- Methodological Approach :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in sealed containers below -20°C to prevent degradation .

- First Aid : Immediate rinsing of exposed skin/eyes with water and medical consultation for respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 4-(Cyclopropylmethoxy)butan-1-amine in multi-step syntheses?

- Methodological Approach :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitution steps involving cyclopropylmethoxy groups.

- Catalysis : Screen palladium or nickel catalysts for amine coupling reactions.

- Temperature Control : Use low temperatures (-10°C to 0°C) to minimize side reactions during amine protection/deprotection .

- Monitoring : Employ TLC or in-situ IR to track intermediate formation.

Q. How do computational models predict the stability of intermediates in 4-(Cyclopropylmethoxy)butan-1-amine synthesis?

- Methodological Approach :

- DFT Calculations : Model transition states and energy barriers for cyclopropane ring-opening or amine protonation steps.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA.

- Database Mining : Cross-reference predicted intermediates with PubChem or Reaxys entries to validate plausibility .

Q. What strategies resolve contradictions in reported biological activities of 4-(Cyclopropylmethoxy)butan-1-amine derivatives?

- Methodological Approach :

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Structural Confirmation : Verify derivative purity (>95% via HPLC) and stereochemistry (e.g., chiral chromatography for R/S isomers) .

- Meta-Analysis : Compare data across studies using platforms like ChemRxiv or PubMed to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.